molecular formula C19H12F2N4O2 B2597768 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251657-68-7

1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2597768
CAS No.: 1251657-68-7
M. Wt: 366.328
InChI Key: BRXREUBNJAGHBC-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H12F2N4O2 and its molecular weight is 366.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one has explored their synthesis and potential biological activities. For instance, studies have shown that pyridazinone and oxadiazole derivatives, which share a structural motif with the compound , exhibit significant biological activities such as antimicrobial and antifungal effects. These compounds are synthesized through reactions involving different starting materials, leading to the construction of various heterocycles including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, all of which bear potential pharmacological significance (Abou-Elmagd et al., 2015).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of related compounds have been a subject of interest. For instance, derivatives have been tested against various bacteria and fungi, showing promising antimicrobial activities. Moreover, some compounds have demonstrated antiviral activity against specific viruses, highlighting their potential as therapeutic agents (Hashem et al., 2007).

Fungicidal Activity and Structural Insights

The fungicidal activity of pyridazinone-substituted compounds, similar in structure to this compound, has been explored with positive outcomes. These studies provide insights into the structure-activity relationship, helping in the design of more effective fungicidal agents (Zou et al., 2002).

Chemical and Pharmacological Activities

Further research into heterocyclic compounds has unveiled their potential for significant chemical and pharmacological activities. The synthesis of pyrazolo[3,4-d]pyrimidines and other related compounds has opened up avenues for exploring various biological activities, including their use as potential chemotherapeutic agents (Al-Afaleq & Abubshait, 2001).

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O2/c1-11-2-4-12(5-3-11)18-22-19(27-24-18)17-16(26)8-9-25(23-17)13-6-7-14(20)15(21)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXREUBNJAGHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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